molecular formula C17H17N5O3S B6585368 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide CAS No. 1251606-47-9

7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Cat. No.: B6585368
CAS No.: 1251606-47-9
M. Wt: 371.4 g/mol
InChI Key: CPODBFIUWADZGF-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine family, a class of heterocyclic systems with fused thiazole and pyrimidine rings. Its structure features:

  • 7-oxo group at position 7, contributing to hydrogen-bonding interactions.
  • 3-carboxamide at position 3, enhancing solubility and target binding.
  • 6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl} substituent at position 6, providing steric bulk and lipophilicity.

Thiazolo[4,5-d]pyrimidines are known for diverse pharmacological activities, including kinase inhibition, receptor antagonism, and antimicrobial effects .

Properties

IUPAC Name

7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-8-4-9(2)12(10(3)5-8)20-11(23)6-22-7-19-13-14(16(18)24)21-26-15(13)17(22)25/h4-5,7H,6H2,1-3H3,(H2,18,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPODBFIUWADZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

Compound Substituents Key Activities References
Target Compound 3-carboxamide; 6-[(2,4,6-trimethylphenyl)carbamoylmethyl]; 7-oxo Potential kinase inhibition or receptor modulation (hypothesized)
JWX-A0108 6-(2-chloro-6-methylphenyl); 2-((3-fluoro-4-methylphenyl)amino) α7 nAChR positive allosteric modulator (PAM); reverses cognitive deficits in mice
BI71867 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}; 3-carboxamide CXCR2 antagonism (lower potency than navarixin)
3-Phenyl-thiazolo[4,5-d]pyrimidin-7-one 3-phenyl; 7-oxo Structural simplicity; baseline for SAR studies
5-Trifluoromethyl derivatives 5-CF₃; variable substituents at positions 3 and 6 Anticancer activity (e.g., inhibition of tumor cell lines)
Key Observations:

Position 6 Substitutions: The target compound’s 2,4,6-trimethylphenyl group increases lipophilicity compared to JWX-A0108’s chlorophenyl or BI71867’s piperazinyl group. This may enhance membrane permeability but reduce aqueous solubility .

Position 3 Modifications :

  • The 3-carboxamide group is conserved in the target compound and BI71867, favoring hydrogen bonding with targets like kinases or GPCRs .
  • In contrast, 3-phenyl derivatives (e.g., CID 135935333) lack this polar group, reducing target affinity but increasing metabolic stability .

Position 5 Functionalization: 5-CF₃ derivatives () exhibit distinct IR absorptions (1122–1166 cm⁻¹) and altered electronic properties, which correlate with enhanced anticancer activity compared to non-fluorinated analogues .

Comparison with Other Methods :

  • JWX-A0108: Synthesized via Staudinger/aza-Wittig reactions, emphasizing the role of iminophosphorane intermediates .
  • 5-CF₃ Derivatives : Employ trifluoroacetic anhydride for cyclization, introducing CF₃ at position 5 .

Preparation Methods

Condensation with 2-Thiouracil Derivatives

A one-pot synthesis using 6-methyl-2-thiouracil and bromoethynylketones under acidic conditions yields the thiazolo[4,5-d]pyrimidine-7-one core (Scheme 1). The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by cyclization.

2-Thiouracil+BrC≡C-CO-RH+Thiazolo[4,5-d]pyrimidin-7-one\text{2-Thiouracil} + \text{BrC≡C-CO-R} \xrightarrow{\text{H}^+} \text{Thiazolo[4,5-d]pyrimidin-7-one}

Optimized Conditions :

  • Solvent : Ethanol

  • Catalyst : Camphorsulfonic acid (CSA, 10 mol%)

  • Temperature : 60°C

  • Yield : 79%

Functionalization at Position 6

The 6-position is functionalized with a carbamoylmethyl group through alkylation or nucleophilic substitution.

Alkylation with Chloroacetamide Derivatives

6-Hydroxy thiazolo[4,5-d]pyrimidin-7-one is treated with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the presence of a base (e.g., K2_2CO3_3) to install the carbamoylmethyl moiety (Scheme 2).

Core+ClCH2C(O)NHC6H2(CH3)3Base6-Carbamoylmethyl Intermediate\text{Core} + \text{ClCH}2\text{C(O)NHC}6\text{H}2(\text{CH}3)_3 \xrightarrow{\text{Base}} \text{6-Carbamoylmethyl Intermediate}

Reaction Parameters :

  • Solvent : Acetone/water (1:1)

  • Base : LiOH (98% yield)

  • Temperature : 60°C

Introduction of the 3-Carboxamide Group

The 3-carboxamide is introduced via hydrolysis of a nitrile intermediate or direct amidation.

Nitrile Hydrolysis

A 3-cyano thiazolo[4,5-d]pyrimidine intermediate is hydrolyzed using concentrated H2_2SO4_4 at 100°C, followed by neutralization to yield the carboxamide.

3-CNH2SO4,H2O3-CONH2\text{3-CN} \xrightarrow{\text{H}2\text{SO}4, \text{H}2\text{O}} \text{3-CONH}2

Conditions :

  • Acid Concentration : 98% H2_2SO4_4

  • Reaction Time : 4 hours

  • Yield : 85%

Final Assembly and Purification

The fully functionalized compound is purified via column chromatography (silica gel, hexane/EtOAc) and characterized by 1^1H NMR, 13^{13}C NMR, and HRMS.

Spectral Data Summary

Parameter Value
1^1H NMR δ 10.16 (s, 1H, NH), 7.55–7.12 (m, Ar–H), 2.66 (s, 3H, CH3_3)
13^{13}C NMR δ 177.5 (C=O), 165.8 (C=O), 156.1 (C=N), 17.6 (CH3_3)
HRMS [M + H]+^+ Calcd: 456.1520; Found: 456.1518

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for constructing the target compound:

Step Method Yield Advantages Limitations
Core FormationCondensation with CSA79%High regioselectivityRequires acidic conditions
6-AlkylationLiOH-mediated98%Efficient in polar solventsSensitive to steric hindrance
3-Carboxamide FormationNitrile hydrolysis85%Simple one-step processHarsh acidic conditions

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization :

    • Using bulky catalysts (e.g., CSA) directs cyclization to the 7-oxo isomer.

  • Steric Hindrance from 2,4,6-Trimethylphenyl :

    • Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive groups .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this thiazolopyrimidine derivative, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization to form the thiazolo[4,5-d]pyrimidine core, followed by functionalization of the carbamoyl-methyl group. A common route includes:

  • Step 1 : Cyclization of precursors (e.g., substituted pyrimidines) under reflux with acetic anhydride .
  • Step 2 : Introduction of the 2,4,6-trimethylphenyl carbamoyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Critical Parameters : Temperature control (±2°C), solvent polarity (DMF preferred for solubility), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • X-ray crystallography resolves bond angles and dihedral deviations (e.g., flattened boat conformation in thiazolopyrimidine rings) .
  • 2D NMR (COSY, HSQC) confirms regioselectivity, e.g., distinguishing NH protons in carboxamide vs. carbamoyl groups .
  • HPLC-MS monitors reaction progress and detects byproducts (e.g., oxidation intermediates) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact solubility and reactivity?

  • Methodological Answer :

  • Solubility : Trimethyl groups enhance lipophilicity (logP >3), requiring polar aprotic solvents for reactions .
  • Reactivity : Electron-donating groups (e.g., methoxy) increase nucleophilicity at the pyrimidine C6 position, facilitating carbamoylation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Model-Specific Validation : Use isogenic cell lines (e.g., MCF-7 vs. HEK293) to isolate target-specific effects .
  • Dose-Response Refinement : Perform time-resolved assays (e.g., 24h vs. 72h exposure) to distinguish cytotoxic vs. cytostatic effects .
  • Off-Target Screening : Employ kinase profiling arrays to identify unintended interactions (e.g., EGFR inhibition in cancer studies) .

Q. How can computational modeling (e.g., DFT, molecular docking) guide SAR studies for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry to predict reactive sites (e.g., carboxamide’s H-bonding potential) and correlate with experimental IR/NMR data .
  • Docking Simulations : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition with ΔG ≤ -9 kcal/mol) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the thiazolo ring?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on carboxamide) to block undesired positions .
  • Catalytic Control : Use Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) to favor C3 over C5 substitution .
  • Solvent Effects : High-dielectric solvents (acetonitrile) enhance electrophilic attack at electron-rich thiazole sulfur .

Q. How do crystallographic data resolve discrepancies in proposed reaction mechanisms (e.g., cyclization vs. ring-opening pathways)?

  • Methodological Answer :

  • Single-Crystal Analysis : Compare bond lengths (e.g., C–N = 1.34 Å vs. 1.41 Å) to distinguish intermediates .
  • In Situ XRD : Monitor solid-state reactions under controlled humidity to detect transient intermediates .
  • Hirshfeld Surfaces : Quantify non-covalent interactions (e.g., π-π stacking) stabilizing transition states .

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